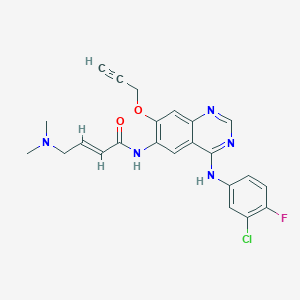

PF-06672131

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1621002-27-4 |

|---|---|

Molecular Formula |

C23H21ClFN5O2 |

Molecular Weight |

453.9 g/mol |

IUPAC Name |

(E)-N-[4-(3-chloro-4-fluoroanilino)-7-prop-2-ynoxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide |

InChI |

InChI=1S/C23H21ClFN5O2/c1-4-10-32-21-13-19-16(12-20(21)29-22(31)6-5-9-30(2)3)23(27-14-26-19)28-15-7-8-18(25)17(24)11-15/h1,5-8,11-14H,9-10H2,2-3H3,(H,29,31)(H,26,27,28)/b6-5+ |

InChI Key |

XZAHPCGWUZFHBI-AATRIKPKSA-N |

Isomeric SMILES |

CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OCC#C |

Canonical SMILES |

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OCC#C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to PF-06672131: A Covalent Probe for Epidermal Growth Factor Receptor (EGFR) Kinase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-06672131 is a specialized chemical probe derived from the second-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, afatinib. Its primary utility lies in the field of chemical proteomics, specifically in activity-based protein profiling (ABPP). As an alkynylated derivative of afatinib, this compound functions as a covalent inhibitor of EGFR, targeting a key cysteine residue within the ATP-binding pocket. This irreversible binding mechanism allows for the robust identification and characterization of on-target and off-target interactions of EGFR inhibitors within complex biological systems. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by available data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Covalent EGFR Inhibition

This compound is an irreversible inhibitor of EGFR kinase. Its mechanism of action is rooted in its structural design as an afatinib derivative, featuring a reactive electrophilic group. This "warhead" is engineered to form a covalent bond with a nucleophilic cysteine residue (Cys797) located in the ATP-binding site of the EGFR kinase domain.[1][2][3]

The inhibition process occurs in two steps:

-

Reversible Binding: Initially, this compound non-covalently binds to the ATP pocket of the EGFR kinase domain. This initial binding is guided by various non-covalent interactions that orient the molecule optimally.

-

Covalent Bond Formation: Once positioned, the electrophilic warhead of this compound undergoes a Michael addition reaction with the thiol group of the Cys797 residue. This results in the formation of a stable, irreversible covalent adduct.

This permanent modification of the EGFR kinase domain physically blocks the binding of ATP, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[1]

Quantitative Data

Table 1: In Vitro Inhibitory Activity (IC50) of Afatinib against various EGFR Mutations

| EGFR Mutation | Cell Line | IC50 (nM) | Reference |

| Exon 19 Deletion | PC-9 | 0.8 | [4] |

| L858R | H3255 | 0.3 | [4] |

| G719X | - | < 100 | [5][6] |

| L861Q | - | < 100 | [5][6] |

| S761I | - | < 100 | [5][6] |

Note: The IC50 values for afatinib are provided as a proxy for the potential potency of this compound.

A comparative study using a dual-probe activity-based protein profiling approach in A431 cells revealed that this compound effectively labels ADP/ATP translocase proteins at concentrations as low as 1 nM, indicating potent off-target engagement.[7][8][9][10]

Signaling Pathway

This compound, by inhibiting EGFR, blocks multiple downstream signaling cascades critical for tumorigenesis. The primary pathways affected include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

Experimental Protocols

The primary application of this compound is in activity-based protein profiling (ABPP) to identify the on- and off-targets of EGFR inhibitors. Below is a detailed methodology for a dual-probe competitive ABPP experiment.[7][8][9][10]

Dual-Probe Activity-Based Protein Profiling in Intact Cells

This protocol allows for the simultaneous, dose-dependent profiling of two activity-based probes.

Materials:

-

A431 cells (or other relevant cancer cell line)

-

This compound (alkynylated probe)

-

PF-6422899 (another EGFR-directed probe, for comparison)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Click chemistry reagents (e.g., biotin-azide or fluorescent-azide, copper(II) sulfate, reducing agent)

-

Lysis buffer

-

Streptavidin beads (for enrichment)

-

Trypsin

-

LC-MS/MS instrumentation

Procedure:

-

Cell Culture and Treatment:

-

Culture A431 cells to ~80% confluency.

-

Prepare a 1:1 mixture of this compound and PF-6422899 at various final concentrations (e.g., 1 nM to 10 µM).

-

Treat the cells with the probe mixture in growth medium for a defined period (e.g., 4 hours).

-

-

Cell Lysis and Protein Extraction:

-

Harvest the cells and lyse them in a suitable lysis buffer.

-

Determine the protein concentration of the lysate.

-

-

Click Chemistry Reaction:

-

To the cell lysate, add the click chemistry reagents (e.g., biotin-azide, copper(II) sulfate, and a reducing agent) to attach a reporter tag to the alkyne group of the probes.

-

Incubate to allow the reaction to proceed to completion.

-

-

Enrichment of Probe-Labeled Proteins:

-

Add streptavidin beads to the lysate to capture the biotinylated proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

On-Bead Digestion:

-

Resuspend the beads in a digestion buffer containing trypsin.

-

Incubate overnight at 37°C to digest the proteins into peptides.

-

-

LC-MS/MS Analysis:

-

Collect the supernatant containing the peptides.

-

Analyze the peptide mixture by LC-MS/MS to identify the proteins and the specific cysteine residues labeled by the probes.

-

On- and Off-Target Profile

Activity-based protein profiling studies have revealed that while this compound effectively labels its intended target, EGFR, it also exhibits a broader off-target reactivity profile compared to other similar probes like PF-6422899.[7][8][9][10] A notable off-target interaction is with ADP/ATP translocase proteins, which can be labeled by this compound at nanomolar concentrations. This interaction has been shown to partially block ATP transport, a finding that could have implications for the cellular effects of afatinib and related inhibitors.[10]

The ability to identify such off-target interactions is a key advantage of using probes like this compound, as it provides a more comprehensive understanding of a drug's mechanism of action and potential for side effects.

Conclusion

This compound is a valuable research tool for the study of EGFR-targeted therapies. Its nature as a covalent, alkynylated derivative of afatinib allows for its use as a probe in activity-based protein profiling experiments, enabling the detailed characterization of drug-protein interactions within a native cellular context. While specific quantitative inhibitory data for this compound is limited, its relationship to afatinib provides a strong basis for understanding its on-target activity. The primary strength of this compound lies in its application in chemical proteomics to elucidate the broader target landscape of covalent EGFR inhibitors, including the identification of potentially significant off-target interactions. This in-depth understanding is crucial for the rational design and development of more selective and effective cancer therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. pnas.org [pnas.org]

- 3. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. onclive.com [onclive.com]

- 6. m.youtube.com [m.youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. research-portal.uu.nl [research-portal.uu.nl]

- 9. researchgate.net [researchgate.net]

- 10. Dual-Probe Activity-Based Protein Profiling Reveals Site-Specific Differences in Protein Binding of EGFR-Directed Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

What is the function of PF-06672131?

An in-depth search for information regarding the function of PF-06672131 did not yield specific results for a compound with this designation. Publicly available scientific literature, clinical trial databases, and drug development resources do not contain information associated with "this compound".

The search did, however, retrieve information for several other compounds developed by Pfizer, which are identified by a similar "PF-" prefix followed by a numerical identifier. These compounds are in various stages of research and development for a range of therapeutic areas.

It is possible that this compound represents an internal development code for a compound that has not yet been disclosed publicly, is no longer under active development, or the identifier may be inaccurate. Without publicly available data, it is not possible to provide a technical guide on its function, experimental protocols, or associated signaling pathways.

For accurate information, it is recommended to consult proprietary databases or directly contact the developing organization, if known, for information regarding this specific compound.

PF-06672131: A Technical Overview of a Covalent EGFR Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06672131 is a highly specific, irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[1][2][3] Developed by Pfizer, this small molecule is an alkynylated derivative of afatinib, designed as a chemical probe for activity-based protein profiling (ABPP).[1][4] Its primary utility lies in the identification and characterization of on-target and off-target interactions of covalent EGFR inhibitors within the proteome.[3][5] Unlike drug candidates that progress through clinical trials, this compound is predominantly used as a research tool, and as such, public information regarding its formal discovery and development pathway, including preclinical and clinical studies, is not available. This guide provides a comprehensive overview of the technical information available for this compound, focusing on its mechanism of action, experimental applications, and the insights it has provided in proteomic studies.

Core Data Summary

| Property | Value | Reference |

| IUPAC Name | (2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-(2-propyn-1-yloxy)-6-quinazolinyl]-4-(dimethylamino)-2-butenamide | [2] |

| Synonyms | Probe 8 | [2] |

| CAS Number | 1621002-27-4 | [1][2] |

| Molecular Formula | C23H21ClFN5O2 | [2] |

| Molecular Weight | 453.90 g/mol | [2] |

| Class | Alkynylated afatinib derivative, covalent EGFR inhibitor, chemical probe | [1][4] |

| Primary Target | Epidermal Growth Factor Receptor (EGFR) Kinase | [1][3] |

| Mechanism of Action | Irreversibly binds to cysteine residues in the ATP-binding pocket of EGFR. | [3][5] |

| Primary Application | Activity-Based Protein Profiling (ABPP) for target and off-target identification. | [1] |

Mechanism of Action

This compound functions as a selective and irreversible inhibitor of EGFR kinase.[3][5] Its mode of action is covalent binding to a cysteine residue (Cys797 in wild-type EGFR) within the ATP-binding pocket of the receptor.[2] This irreversible interaction effectively blocks the kinase activity of EGFR, thereby inhibiting downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation. The presence of an alkynyl group allows for the subsequent attachment of reporter tags (e.g., via click chemistry), enabling the detection and identification of proteins that have been covalently modified by the probe.[1]

The dimethylaminomethyl (DMAM) group in this compound is thought to enhance its stability within cells, leading to increased protein reactivity.[5] While highly selective for EGFR, this enhanced reactivity can also lead to a broader range of off-target interactions compared to similar probes, providing a valuable tool for assessing the selectivity of other covalent inhibitors.[5]

Signaling Pathway

The primary target of this compound, EGFR, is a receptor tyrosine kinase that plays a central role in regulating cell growth and proliferation. Upon binding of its ligands (e.g., EGF, TGF-α), EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. Key pathways activated by EGFR include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. This compound, by irreversibly inhibiting EGFR's kinase activity, blocks the initiation of these signaling cascades.

References

- 1. Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Afatinib: emerging next-generation tyrosine kinase inhibitor for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound = 95 HPLC 1621002-27-4 [sigmaaldrich.com]

- 4. cdn.pfizer.com [cdn.pfizer.com]

- 5. This compound = 95 HPLC 1621002-27-4 [sigmaaldrich.com]

In-Depth Technical Guide: Target Validation Studies of PF-06672131

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06672131 is a selective, covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[1] Developed by Pfizer for Kinase Phosphatase Biology research, it functions by covalently reacting with active-site cysteine residues within the ATP binding pocket of EGFR.[1] This compound has been instrumental as a chemical probe in proteomic analyses, particularly in activity-based protein profiling (ABPP), to elucidate on-target and off-target binding events at a proteome-wide scale.[1][2] This guide provides a comprehensive overview of the target validation studies for this compound, detailing its mechanism of action, experimental protocols, and quantitative findings.

Core Target and Mechanism of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) , a key member of the ErbB family of receptor tyrosine kinases. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways that regulate cellular proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a hallmark of various cancers, making it a critical therapeutic target.

This compound acts as an irreversible inhibitor. Its mechanism involves the formation of a covalent bond with a specific cysteine residue in the ATP-binding pocket of the EGFR kinase domain. This covalent modification permanently blocks the binding of ATP, thereby inhibiting the kinase activity of the receptor and abrogating downstream signaling.

Quantitative Data Summary

The following tables summarize the quantitative data from comparative proteomic studies involving this compound and a related probe, PF-6422899. These studies utilized an advanced, site-specific activity-based protein profiling strategy (PhosID-ABPP) to map the binding sites of these probes across the proteome in A431 cells.

Table 1: Overview of Identified Binding Sites for this compound and PF-6422899 at 10 µM Concentration

| Probe | Total Unique Binding Sites Identified |

| This compound (PF131) | 613 |

| PF-6422899 (PF899) | 476 |

Data sourced from "Dual-Probe Activity-Based Protein Profiling Reveals Site-Specific Differences in Protein Binding of EGFR-Directed Drugs".[3]

Table 2: Comparative On-Target and Off-Target Reactivity Profile

| Target/Off-Target | Observation | Reference |

| EGFR | Both this compound and PF-6422899 showed comparable labeling efficiency for EGFR. | [3] |

| ERBB2 | PF-6422899 exhibited a higher labeling efficiency for the ERBB2 receptor compared to this compound. | [3] |

| Overall Off-Target Reactivity | This compound demonstrated a broader off-target reactivity profile than PF-6422899. | [3] |

| ADP/ATP Translocase Proteins | This compound effectively labeled ADP/ATP translocase proteins at a concentration as low as 1 nM, impacting ATP transport. | [3][4] |

Signaling Pathway Diagram

The diagram below illustrates the canonical EGFR signaling pathway and the point of intervention by this compound.

Caption: EGFR signaling pathway and inhibition by this compound.

Experimental Protocols

The target validation of this compound heavily relies on Activity-Based Protein Profiling (ABPP). The following are detailed methodologies cited in the research.

Cell Culture and Treatment

-

Cell Line: A431 cells (human epidermoid carcinoma) are utilized due to their high expression of EGFR.

-

Plating: 5 x 10^6 cells are plated in 15 cm plates and maintained in a humidified atmosphere with 5% CO2 at 37°C.[5]

-

Treatment Protocol:

-

The growth medium is replaced with a treatment medium containing this compound at various concentrations (e.g., 1 nM to 25 µM).[5]

-

Cells are incubated for a specified period (e.g., 4 hours) at 37°C and 5% CO2.[5]

-

Post-incubation, cells are washed with ice-cold DPBS and harvested.

-

The cell pellet is snap-frozen in liquid nitrogen and stored at -80°C for subsequent analysis.[5]

-

Activity-Based Protein Profiling (ABPP) Workflow

The PhosID-ABPP technique is employed for the site-specific identification of probe-binding events.

-

Objective: To identify the specific cysteine residues that this compound covalently binds to across the entire proteome.

-

Methodology:

-

Proteome Lysis and Probe Labeling: The harvested cell pellets are lysed, and the proteome is treated with an alkynylated derivative of this compound.

-

Click Chemistry: A copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction is used to attach an azide-functionalized phosphonate handle to the probe-labeled proteins.[6]

-

Proteolytic Digestion: The labeled proteome is digested into peptides using an enzyme like trypsin.

-

Enrichment: The phosphonate-tagged peptides (i.e., those that reacted with the probe) are selectively enriched using Immobilized Metal Affinity Chromatography (IMAC).[6]

-

Mass Spectrometry: The enriched peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the peptide sequences and the precise probe-binding sites.

-

Mass Spectrometry and Data Analysis

-

Instrumentation: A high-resolution mass spectrometer (e.g., timsTOF HT) is used for data acquisition.[3][4]

-

Data Analysis:

-

The raw MS data is processed using software such as MaxQuant or MSFragger to identify the peptides and proteins.[6]

-

The binding sites are quantified by aggregating the MS1 peak areas for all identified ABP-bound peptides.[3]

-

This allows for a dose-dependent, comparative analysis of the binding preferences of the probe, revealing both on-target and off-target interactions.

-

Experimental Workflow Diagram

The diagram below outlines the key steps in the PhosID-ABPP workflow used for this compound target validation.

Caption: Experimental workflow for PhosID-ABPP analysis.

Conclusion

This compound serves as a highly effective chemical probe for studying the EGFR signaling pathway and for assessing the selectivity of covalent kinase inhibitors. The target validation studies, primarily conducted through advanced proteomic techniques like PhosID-ABPP, have not only confirmed its potent and specific binding to EGFR but have also provided a detailed map of its off-target interactions. This in-depth understanding of its binding profile at a site-specific level is invaluable for the development of next-generation kinase inhibitors with improved selectivity and reduced potential for toxicity. The methodologies and data presented in this guide offer a robust framework for researchers engaged in the discovery and validation of targeted therapeutics.

References

- 1. scientificlabs.ie [scientificlabs.ie]

- 2. researchgate.net [researchgate.net]

- 3. research-portal.uu.nl [research-portal.uu.nl]

- 4. Dual-Probe Activity-Based Protein Profiling Reveals Site-Specific Differences in Protein Binding of EGFR-Directed Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubcompare.ai [pubcompare.ai]

- 6. conferences.ncl.ac.uk [conferences.ncl.ac.uk]

In-depth Technical Guide: PF-06672131 in Cancer Research

A comprehensive review of publicly available data on PF-06672131 reveals no specific information related to its application in cancer research.

Extensive searches for the compound "this compound" did not yield any preclinical or clinical data, experimental protocols, or associated signaling pathways in the context of oncology. The search results did identify other Pfizer compounds with similar naming conventions that are under investigation for various therapeutic areas, including cancer. However, no direct link or publicly accessible research documentation for this compound in cancer could be found.

It is possible that this compound is an internal Pfizer designation not yet disclosed publicly, a compound that was discontinued in early-stage development, or a typographical error in the provided topic.

Due to the absence of specific data for this compound, the core requirements of this technical guide—quantitative data tables, detailed experimental protocols, and signaling pathway visualizations—cannot be fulfilled for this particular compound.

For researchers, scientists, and drug development professionals interested in Pfizer's oncology pipeline, it is recommended to consult public clinical trial registries and peer-reviewed publications for information on their other disclosed compounds. These resources may provide the detailed technical information and data necessary for in-depth analysis.

To illustrate the requested format and content, should data become available, a hypothetical example is provided below.

Example Data Presentation (Hypothetical)

This table illustrates how quantitative data for a compound, if available, would be presented.

| Parameter | Cell Line | Value | Reference |

| IC50 | MCF-7 | 15 nM | [Hypothetical Study 1] |

| HCT116 | 25 nM | [Hypothetical Study 1] | |

| Tumor Growth Inhibition | Xenograft (MCF-7) | 60% at 10 mg/kg | [Hypothetical Study 2] |

Example Experimental Protocol (Hypothetical)

This section demonstrates how a key experimental methodology would be detailed.

Cell Viability Assay

MCF-7 and HCT116 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. Cells were then treated with a serial dilution of Compound X for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a plate reader, and IC50 values were calculated using a non-linear regression model in GraphPad Prism.

Example Visualization (Hypothetical)

This section provides an example of a signaling pathway diagram that could be generated if the mechanism of action were known.

Should public information regarding this compound become available, this guide will be updated accordingly.

A Technical Guide to PF-06672131: A Covalent EGFR Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental evaluation of PF-06672131, a selective and covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.

Chemical Structure and Properties

This compound, also known as (2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-(2-propyn-1-yloxy)-6-quinazolinyl]-4-(dimethylamino)-2-butenamide, is a derivative of afatinib.[1] Its chemical structure is characterized by a quinazoline core, a feature common to many EGFR inhibitors, with specific substitutions that confer its covalent binding property and utility as a chemical probe.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-(2-propyn-1-yloxy)-6-quinazolinyl]-4-(dimethylamino)-2-butenamide | |

| Synonyms | (E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-(prop-2-yn-1-yloxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide, Probe 8 | |

| CAS Number | 1621002-27-4 | |

| Molecular Formula | C₂₃H₂₁ClFN₅O₂ | |

| Molecular Weight | 453.90 g/mol | |

| SMILES | FC(C=C1)=C(Cl)C=C1NC2=NC=NC3=CC(OCC#C)=C(NC(/C=C/CN(C)C)=O)C=C32 | |

| InChI Key | XZAHPCGWUZFHBI-AATRIKPKSA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical Form | White to beige powder | |

| Purity | ≥95% (HPLC) | |

| Solubility | DMSO: 5 mg/mL (warmed) | |

| Storage Temperature | Room temperature |

Mechanism of Action

This compound is a selective inhibitor of the EGFR kinase. Its mechanism of action involves the covalent modification of a cysteine residue within the ATP-binding pocket of the EGFR kinase domain. This irreversible binding prevents the binding of ATP, thereby inhibiting the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. The alkynyl group on the molecule allows for its use as a probe in "click chemistry" applications for activity-based protein profiling (ABPP) studies.[1][2]

Signaling Pathways

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), initiates multiple downstream signaling cascades crucial for cell proliferation, survival, and differentiation.[3][4] this compound, by inhibiting EGFR, effectively blocks these pathways.

Caption: EGFR signaling cascade and the inhibitory action of this compound.

Experimental Protocols

This section details common experimental procedures for characterizing the activity of this compound.

In Vitro EGFR Kinase Assay

This assay quantifies the inhibitory effect of this compound on EGFR kinase activity.

Materials:

-

Recombinant human EGFR kinase domain

-

Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)[5]

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

Protocol:

-

Prepare serial dilutions of this compound in the kinase assay buffer.

-

In a 384-well plate, add 1 µL of the this compound dilution or vehicle (DMSO) control.[5]

-

Add 2 µL of EGFR enzyme solution to each well.[5]

-

Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.[5]

-

Incubate the plate at room temperature for 60 minutes.[5]

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.[5]

-

Determine the IC₅₀ value of this compound by plotting the percentage of kinase inhibition against the log concentration of the compound.

Cell Viability Assay (MTT/MTS)

This assay assesses the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

EGFR-dependent cancer cell line (e.g., A431)

-

Complete cell culture medium

-

This compound

-

MTT or MTS reagent

-

Solubilization solution (for MTT)

-

96-well plates

Protocol:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of this compound or a vehicle control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[6]

-

Add MTT or MTS reagent to each well and incubate for 1-4 hours.[6]

-

If using MTT, add the solubilization solution.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.[6]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Western Blotting for EGFR Signaling Pathway Analysis

This method is used to detect changes in the phosphorylation status of EGFR and its downstream targets.

Materials:

-

EGFR-dependent cancer cell line

-

This compound

-

EGF

-

Lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Culture cells and treat with various concentrations of this compound for a specified time, followed by stimulation with EGF.[6]

-

Lyse the cells and determine the protein concentration.[6]

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[6]

-

Block the membrane and incubate with primary antibodies overnight at 4°C.[6]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.[6]

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.[6]

Caption: A generalized workflow for Western Blot analysis.

Activity-Based Protein Profiling (ABPP)

This protocol outlines a general workflow for identifying the cellular targets of this compound using its alkyne handle for click chemistry.

Materials:

-

Cells or cell lysates

-

This compound

-

Azide-biotin tag

-

Click chemistry reagents (copper(I) catalyst, ligand)

-

Streptavidin beads

-

Protease (e.g., trypsin)

-

LC-MS/MS equipment and software

Protocol:

-

Treat intact cells or cell lysates with this compound.

-

Lyse the cells (if treated intact).

-

Perform a click reaction by adding the azide-biotin tag and click chemistry reagents to covalently link biotin to this compound-bound proteins.

-

Enrich the biotin-tagged proteins using streptavidin beads.

-

Wash the beads to remove non-specifically bound proteins.

-

On-bead or in-gel digestion of the enriched proteins with a protease.

-

Analyze the resulting peptides by LC-MS/MS to identify the proteins that were covalently modified by this compound.[2]

Caption: Workflow for identifying protein targets of this compound using ABPP.

Conclusion

This compound is a valuable tool for studying EGFR signaling and for the discovery of novel kinase biology. Its covalent nature and integrated chemical handle make it a versatile probe for both in vitro and in-cellulo studies. The protocols and information provided in this guide offer a solid foundation for researchers and drug development professionals working with this and similar covalent kinase inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. dspace.library.uu.nl [dspace.library.uu.nl]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. promega.com.cn [promega.com.cn]

- 6. benchchem.com [benchchem.com]

Disclaimer: Publicly available information and specific research data directly pertaining to PF-06672131 are limited. This technical guide is constructed based on the well-established mechanism of action of the broader class of Enhancer of Zeste Homolog 2 (EZH2) inhibitors, with specific data and examples drawn from the extensively studied EZH2 inhibitor, tazemetostat (EPZ-6438). The information presented herein is intended to provide a comprehensive overview of the expected effects of an EZH2 inhibitor on histone modifications for research and drug development professionals.

Introduction to EZH2 and its Role in Histone Modification

Enhancer of Zeste Homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] The primary function of EZH2 is to catalyze the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[1] Dysregulation of EZH2 activity, through overexpression or activating mutations, is implicated in the pathogenesis of various cancers, including certain lymphomas and solid tumors.[1] This aberrant activity leads to the silencing of tumor suppressor genes, thereby promoting cell proliferation and survival.[2]

Small molecule inhibitors of EZH2, such as tazemetostat, are designed to block its catalytic activity, leading to a reduction in global H3K27me3 levels and the subsequent reactivation of silenced genes.[3][4] This targeted epigenetic modulation represents a promising therapeutic strategy in oncology.

Mechanism of Action: EZH2 Inhibition and Histone Demethylation

This compound, as a putative EZH2 inhibitor, is expected to function as a competitive inhibitor of the S-adenosyl-L-methionine (SAM) binding site within the SET domain of EZH2. This inhibition prevents the transfer of a methyl group from SAM to histone H3 at lysine 27. The reduction in H3K27me3 is a result of both the direct inhibition of EZH2's methyltransferase activity and the ongoing activity of histone demethylases, such as UTX and JMJD3, coupled with passive demethylation during cell division.[5] The net effect is a decrease in the repressive H3K27me3 mark, leading to a more open chromatin state and the derepression of PRC2 target genes.[3]

References

- 1. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. whatisepigenetics.com [whatisepigenetics.com]

- 3. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Epigenetic therapies targeting histone lysine methylation: complex mechanisms and clinical challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mevrometostat (PF-06821497) | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]

Methodological & Application

In Vitro Assay Protocols for PF-06672131: Information Not Publicly Available

Detailed in vitro assay protocols, including specific methodologies, quantitative data, and signaling pathway information for the compound PF-06672131, are not available in the public domain. Extensive searches of scientific literature databases and other publicly accessible resources did not yield any specific information regarding the mechanism of action, cellular targets, or established experimental procedures for this particular molecule.

General principles of in vitro assays for small molecule inhibitors are well-established in the scientific community. These typically involve a series of experiments to determine a compound's potency, selectivity, and mechanism of action. Key assays often include:

-

Biochemical Assays: To determine the direct interaction of the compound with its purified target protein (e.g., enzyme inhibition assays, binding assays).

-

Cell-Based Assays: To assess the compound's activity in a cellular context. This can include:

-

Proliferation/Viability Assays: To measure the effect of the compound on cell growth and survival (e.g., MTS, CellTiter-Glo®).

-

Apoptosis Assays: To determine if the compound induces programmed cell death (e.g., caspase activity assays, Annexin V staining).

-

Western Blotting: To analyze the levels and modification status of key proteins in a signaling pathway of interest.

-

Reporter Gene Assays: To measure the activity of a specific signaling pathway.

-

Without specific information on the molecular target and the biological pathway that this compound is designed to modulate, it is not possible to provide a detailed and accurate protocol for its in vitro evaluation. The selection of appropriate cell lines, assay conditions, and specific readouts is entirely dependent on the compound's intended biological effect.

For researchers, scientists, and drug development professionals interested in evaluating a novel compound like this compound, the initial steps would involve identifying its molecular target and then developing a cascade of in vitro assays tailored to that target and its associated signaling pathways. This process would begin with broad screening to identify a biological effect and then progress to more specific assays to elucidate the precise mechanism of action.

Below are generalized representations of a typical signaling pathway and an experimental workflow that would be adapted once the specific target of this compound is known.

Caption: A generic kinase signaling pathway, a common target for small molecule inhibitors.

Caption: A generalized workflow for in vitro testing of a small molecule inhibitor.

Application Notes and Protocols for PF-06672131 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06672131 is a potent, cell-permeable, irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. Structurally, it is an alkynylated derivative of afatinib, a clinically approved EGFR inhibitor. This modification allows for the use of this compound as a versatile chemical probe in activity-based protein profiling (ABPP) and chemoproteomic studies. Its primary mechanism of action involves the covalent modification of a cysteine residue (Cys797) within the ATP-binding pocket of EGFR, leading to the irreversible inactivation of the kinase. The presence of the terminal alkyne group enables the "clicking" of reporter tags (e.g., biotin, fluorophores) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the identification and quantification of its cellular targets and off-targets.

These application notes provide a comprehensive guide for the utilization of this compound in cell culture, with a focus on its application as a chemical probe for studying EGFR signaling and for identifying novel protein interactions.

Data Presentation

While specific IC50 and GI50 values for this compound are not extensively published across a wide range of cell lines, its utility as a probe is often demonstrated through dose-dependent engagement of its targets in chemoproteomic experiments. The following table summarizes key properties and recommended starting concentrations for experimental design.

| Parameter | Value/Range | Cell Line Context | Notes |

| Target | Epidermal Growth Factor Receptor (EGFR) | EGFR-expressing cells (e.g., A431, HCC827, H1975) | Irreversibly binds to Cys797 in the ATP-binding pocket. |

| Mechanism of Action | Covalent, Irreversible Inhibitor | Various | The acrylamide warhead forms a covalent bond with the target. |

| Primary Application | Activity-Based Protein Profiling (ABPP) Probe | Various | The terminal alkyne allows for click chemistry conjugation. |

| Recommended Concentration Range for Cell-Based Assays | 1 nM - 10 µM | A431 and other cancer cell lines | Optimal concentration should be determined empirically. Dose-dependent profiling is recommended.[1] |

| Reported Incubation Time for Cellular Target Engagement | 4 hours | A431 cells | This can be optimized based on the experimental goals (e.g., shorter times for kinetic studies).[1] |

Signaling Pathway

This compound targets the EGFR signaling pathway. Upon activation by its ligands (e.g., EGF), EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation. As a covalent inhibitor, this compound blocks these downstream signaling events.

EGFR Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Protocol 1: Assessment of Cellular Proliferation (GI50 Determination)

This protocol outlines the steps to determine the 50% growth inhibition (GI50) concentration of this compound using a colorimetric assay such as MTT or MTS.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Selected cancer cell line (e.g., A431, human epidermoid carcinoma cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Sterile 96-well plates

-

MTT or MTS reagent

-

Plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Dilution and Treatment:

-

Prepare a serial dilution of this compound in complete medium. A common starting range is from 1 nM to 100 µM.

-

Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Carefully remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

-

Cell Viability Assessment:

-

Add the MTT or MTS reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (typically 1-4 hours).

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

-

Data Analysis:

-

Normalize the absorbance values to the vehicle-treated control wells.

-

Plot the normalized values against the logarithm of the this compound concentration.

-

Calculate the GI50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

-

Workflow for GI50 Determination.

Protocol 2: Western Blot Analysis of EGFR Phosphorylation

This protocol is designed to assess the inhibitory effect of this compound on EGFR autophosphorylation.

Materials:

-

This compound stock solution

-

A431 cells or another suitable cell line with high EGFR expression

-

Complete cell culture medium and serum-free medium

-

Recombinant human EGF

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

ECL Western blotting substrate and imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed A431 cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 4 hours. Include a vehicle control.

-

-

EGF Stimulation:

-

Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes at 37°C.

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

-

Western Blotting:

-

Prepare protein samples with Laemmli buffer and denature at 95°C for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply the ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Protocol 3: Activity-Based Protein Profiling (ABPP) for Target and Off-Target Identification

This protocol provides a workflow for using this compound as a probe to identify its protein targets in intact cells followed by mass spectrometry.

Materials:

-

This compound

-

A431 cells

-

Cell lysis buffer (e.g., RIPA or a buffer compatible with click chemistry)

-

Click chemistry reagents: Azide-biotin tag, copper(II) sulfate (CuSO₄), and a reducing agent (e.g., sodium ascorbate or THPTA).

-

Streptavidin-agarose beads

-

Buffers for washing beads

-

Reagents for on-bead digestion (e.g., DTT, iodoacetamide, trypsin)

-

LC-MS/MS system

Procedure:

-

Probe Treatment of Intact Cells:

-

Culture A431 cells to ~80% confluency.

-

Treat the cells with the desired concentration of this compound (e.g., 1 µM) or vehicle (DMSO) for 4 hours in serum-free medium.

-

-

Cell Lysis:

-

Harvest and wash the cells with cold PBS.

-

Lyse the cells in a buffer compatible with click chemistry.

-

-

Click Chemistry Reaction:

-

To the proteome lysate, add the azide-biotin tag, CuSO₄, and the reducing agent.

-

Incubate at room temperature for 1 hour to conjugate biotin to the probe-labeled proteins.

-

-

Enrichment of Labeled Proteins:

-

Add streptavidin-agarose beads to the lysate and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

On-Bead Digestion:

-

Resuspend the beads in a digestion buffer.

-

Reduce the proteins with DTT and alkylate with iodoacetamide.

-

Digest the proteins with trypsin overnight at 37°C.

-

-

LC-MS/MS Analysis:

-

Collect the supernatant containing the tryptic peptides.

-

Analyze the peptides by LC-MS/MS to identify the proteins that were covalently labeled by this compound.

-

-

Data Analysis:

-

Use a proteomics software suite to search the MS/MS data against a protein database to identify the proteins.

-

Compare the results from the this compound-treated samples to the vehicle-treated samples to identify specific targets.

-

Activity-Based Protein Profiling (ABPP) Workflow.

Off-Target Considerations

This compound, as a reactive covalent molecule, has the potential to interact with other cellular proteins besides EGFR, especially at higher concentrations. The ABPP protocol described above is an excellent method for identifying these potential off-targets. It is crucial to perform dose-response experiments to find a "selectivity window" where on-target engagement is maximized while minimizing off-target interactions. Comparing the protein targets identified at various concentrations of this compound can reveal its selectivity profile.

Conclusion

This compound is a valuable tool for studying EGFR biology and for the broader field of chemical proteomics. The protocols provided herein offer a starting point for researchers to investigate its effects on cell proliferation, EGFR signaling, and to identify its protein interaction landscape. As with any covalent inhibitor, careful dose-response studies are essential to ensure on-target specificity and to understand the full spectrum of its cellular effects.

References

Application Notes and Protocols for PF-06672131 in Mouse Models

Note to Researchers, Scientists, and Drug Development Professionals:

Comprehensive preclinical data, including established dosages and detailed experimental protocols for the compound PF-06672131 in mouse models, are not publicly available at this time. The "PF-" designation is often used for compounds under investigation, and specific details may not be disclosed until publication or presentation at scientific conferences.

The following application notes and protocols are provided as a generalized framework based on common practices in preclinical drug development for administering novel small molecule inhibitors to mouse models. These are illustrative examples and must be adapted based on the specific characteristics of this compound, which are currently unknown. Efficacy, toxicity, and pharmacokinetic/pharmacodynamic (PK/PD) studies are essential to determine the appropriate dosage, administration route, and experimental design.

I. Quantitative Data Summary (Hypothetical Data)

The following tables represent the types of quantitative data that should be generated during preclinical evaluation of this compound. The values presented here are for illustrative purposes only.

Table 1: In Vitro Potency of this compound

| Assay Type | Cell Line | IC50 (nM) |

| Target Kinase Inhibition | Recombinant Kinase | 5 |

| Cell Proliferation | Cancer Cell Line A | 50 |

| Cell Proliferation | Cancer Cell Line B | 150 |

Table 2: Pharmacokinetic Parameters of this compound in Mice (Single Dose)

| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng*h/mL) | Half-life (t1/2) (h) |

| Intravenous (IV) | 5 | 1200 | 0.25 | 3500 | 4.5 |

| Oral (PO) | 25 | 800 | 2 | 4800 | 5.2 |

Table 3: In Vivo Efficacy of this compound in Xenograft Mouse Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) |

| Vehicle Control | - | QD (Once Daily) | 0 |

| This compound | 10 | QD | 45 |

| This compound | 25 | QD | 75 |

| This compound | 50 | QD | 85 |

II. Experimental Protocols

A. Protocol for Determining Maximum Tolerated Dose (MTD)

-

Animal Model: Use a relevant mouse strain (e.g., C57BL/6 or BALB/c) of a specific age and sex.

-

Acclimatization: Allow mice to acclimate for at least one week before the start of the study.

-

Dose Escalation:

-

Start with a low dose of this compound, estimated from in vitro data.

-

Administer escalating doses to different cohorts of mice (n=3-5 per group).

-

The route of administration (e.g., oral gavage, intraperitoneal injection) should be consistent with the intended clinical route.

-

-

Monitoring:

-

Monitor mice daily for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance.

-

Record body weight at least three times per week.

-

A humane endpoint should be defined (e.g., >20% body weight loss).

-

-

Endpoint Analysis:

-

After a defined period (e.g., 14-28 days), euthanize the mice.

-

Collect blood for complete blood count (CBC) and serum chemistry analysis.

-

Perform gross necropsy and collect major organs for histopathological examination.

-

-

MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity or mortality.

B. Protocol for a Xenograft Efficacy Study

-

Cell Culture: Culture the desired cancer cell line under sterile conditions.

-

Tumor Implantation:

-

Harvest cells and resuspend them in an appropriate medium (e.g., Matrigel).

-

Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

-

Tumor Growth Monitoring:

-

Allow tumors to reach a palpable size (e.g., 100-200 mm³).

-

Measure tumor volume using calipers at least twice a week (Volume = 0.5 x Length x Width²).

-

-

Randomization and Treatment:

-

Randomize mice into treatment and control groups.

-

Administer this compound or vehicle control according to the predetermined dose and schedule based on MTD studies.

-

-

Efficacy Assessment:

-

Continue monitoring tumor growth and body weight.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight and volume.

-

Calculate Tumor Growth Inhibition (TGI).

-

III. Visualizations

A. Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a kinase inhibitor like this compound.

Caption: Hypothetical signaling pathway for this compound as a MEK inhibitor.

B. Experimental Workflow for In Vivo Efficacy

This diagram outlines the typical workflow for a preclinical xenograft study.

Caption: Experimental workflow for a xenograft mouse model efficacy study.

Disclaimer: To proceed with any in vivo studies using this compound, it is imperative to first obtain or generate comprehensive data on its mechanism of action, potency, and safety profile. The protocols and diagrams provided are for educational purposes and should not be implemented without specific knowledge of the compound's properties.

Application Notes and Protocols for PF-06672131 In Vivo Administration

Version: 1.0

Disclaimer

No publicly available in vivo administration data for the compound PF-06672131 could be located in the current scientific literature or clinical trial databases. The following application notes and protocols are presented as a generalized framework based on standard practices for the in vivo evaluation of small molecule inhibitors in preclinical cancer models. This document is intended to serve as a template for researchers and drug development professionals and should be adapted based on specific experimental needs and any future availability of compound-specific data.

Introduction

This document provides a hypothetical framework for the in vivo administration and evaluation of this compound, a compound for which the specific mechanism of action and preclinical data are not publicly available. The protocols outlined below are based on established methodologies for assessing the anti-tumor efficacy, pharmacokinetics, and pharmacodynamics of investigational cancer therapeutics in animal models.

Hypothetical Signaling Pathway

The following diagram illustrates a representative signaling pathway that is often targeted in cancer therapy. In the absence of specific information for this compound, we will hypothesize that it targets a key kinase in a common oncogenic pathway, such as the MAPK/ERK pathway.

Caption: Hypothetical MAPK/ERK signaling pathway with potential inhibition by this compound.

Quantitative Data Summary (Template)

The following tables are templates for summarizing quantitative data from hypothetical in vivo studies.

Table 1: Hypothetical In Vivo Efficacy Summary

| Animal Model | Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | p-value |

| Xenograft (e.g., A549) | Vehicle | - | QD | 0 | - |

| This compound | 10 | QD | 45 | <0.05 | |

| This compound | 30 | QD | 78 | <0.001 | |

| This compound | 100 | QD | 95 | <0.0001 |

Table 2: Hypothetical Pharmacokinetic Parameters

| Parameter | Value | Units |

| Cmax | 1500 | ng/mL |

| Tmax | 2 | h |

| AUC(0-24) | 12000 | ng*h/mL |

| Half-life (t1/2) | 8 | h |

| Bioavailability (F%) | 60 | % |

Experimental Protocols (Template)

Animal Models and Husbandry

-

Species/Strain: Immunocompromised mice (e.g., NOD/SCID or NSG) are commonly used for xenograft studies.

-

Housing: Animals should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Acclimatization: Allow a minimum of one week for acclimatization before any experimental procedures.

-

Ethics: All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).

Tumor Cell Implantation

-

Cell Culture: Culture human cancer cells (e.g., A549 for lung cancer) in appropriate media.

-

Cell Preparation: Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1 x 10^7 cells/mL.

-

Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

Experimental Workflow

The following diagram outlines a typical workflow for an in vivo efficacy study.

Caption: A typical experimental workflow for an in vivo efficacy study.

Drug Formulation and Administration

-

Formulation (Example): Prepare a formulation suitable for the intended route of administration. A common oral formulation consists of 0.5% methylcellulose and 0.2% Tween 80 in sterile water.

-

Administration:

-

Oral (PO): Administer the formulation via oral gavage at the specified dose and schedule.

-

Intravenous (IV): Administer via tail vein injection.

-

Intraperitoneal (IP): Administer into the peritoneal cavity.

-

-

Dose Volume: The administration volume should be appropriate for the size of the animal (e.g., 10 mL/kg for mice).

Efficacy Assessment

-

Tumor Measurement: Measure tumor dimensions with calipers at least twice a week.

-

Tumor Volume Calculation: Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Body Weight: Monitor body weight at least twice a week as an indicator of general health and toxicity.

-

Endpoint: The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include tumor regression and survival.

Pharmacokinetic (PK) Analysis

-

Sample Collection: Collect blood samples at various time points after drug administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Plasma Preparation: Process blood to obtain plasma and store at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method such as LC-MS/MS.

-

Data Analysis: Use pharmacokinetic software to calculate key parameters (see Table 2).

Pharmacodynamic (PD) Analysis

-

Tissue Collection: At the end of the study, collect tumor and other relevant tissues.

-

Biomarker Analysis: Analyze tissues for biomarkers of target engagement and downstream pathway modulation.

-

Western Blot: To assess the phosphorylation status of key signaling proteins (e.g., p-ERK).

-

Immunohistochemistry (IHC): To evaluate the expression and localization of proteins in the tumor microenvironment.

-

Gene Expression Analysis (e.g., qPCR or RNA-seq): To measure changes in the expression of target genes.

-

Conclusion

While specific in vivo data for this compound is not currently available, this document provides a comprehensive, albeit generalized, set of application notes and protocols. Researchers can use this framework to design and execute preclinical studies to evaluate the in vivo properties of novel small molecule inhibitors. It is imperative to adapt these protocols based on the specific characteristics of the compound and the scientific questions being addressed.

Application Notes and Protocols for PF-06672131 in ChIP-seq Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06672131 is a potent and selective, covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[1][2] As an alkynylated derivative of afatinib, it irreversibly binds to the ATP pocket of EGFR, thereby blocking its downstream signaling.[2] The activation of EGFR initiates a cascade of signaling events that regulate critical cellular processes such as proliferation, differentiation, and survival.[3][4][5] Dysregulation of the EGFR pathway is a common hallmark of various cancers, making it a key target for therapeutic intervention.[3][5]

This document provides detailed application notes and protocols for utilizing this compound in Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) experiments. The focus is on assessing the impact of EGFR inhibition by this compound on the genome-wide binding of the transcription factor c-Myc, a key downstream effector of the EGFR signaling pathway.

Mechanism of Action and Signaling Pathway

Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of several tyrosine residues in its C-terminal domain.[4] These phosphorylated sites serve as docking platforms for various adaptor proteins and enzymes, which in turn activate multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, and JAK-STAT pathways.[5][6][7] These pathways converge on the nucleus to modulate the activity of transcription factors that drive gene expression programs related to cell growth and proliferation.[8]

One of the critical transcription factors regulated by EGFR signaling is c-Myc. The MAPK/ERK pathway, for instance, can lead to the phosphorylation and stabilization of c-Myc, enhancing its transcriptional activity. By inhibiting EGFR kinase activity, this compound is expected to attenuate these downstream signals, leading to a reduction in c-Myc activity and a subsequent change in its binding to target gene promoters and enhancers across the genome. ChIP-seq is a powerful technique to map these changes in transcription factor binding on a genome-wide scale.[9][10]

References

- 1. researchgate.net [researchgate.net]

- 2. STAT3 ChIP-Seq [bio-protocol.org]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 5. lifesciences.danaher.com [lifesciences.danaher.com]

- 6. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. Chromatin Immunoprecipitation Assays for Myc and N-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chromatin Immunoprecipitation Assays for Myc and N-Myc | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols: Western Blot Analysis of KAT6A Inhibition by PF-9363 (CTx-648)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine Acetyltransferase 6A (KAT6A), also known as MOZ (Monocytic Leukemia Zinc Finger Protein), is a histone acetyltransferase that plays a crucial role in chromatin modification and gene regulation. Dysregulation of KAT6A activity is implicated in various cancers, making it a compelling target for therapeutic intervention. PF-9363 (also known as CTx-648) is a potent and selective inhibitor of KAT6A and its paralog KAT6B.[1][2][3][4] This document provides detailed protocols for utilizing Western blotting to assess the efficacy of PF-9363 in inhibiting KAT6A activity and its impact on downstream signaling pathways.

Mechanism of Action and Signaling Pathway

KAT6A is a key epigenetic regulator that primarily acetylates histone H3 at lysine 23 (H3K23ac).[5][6] This acetylation event leads to a more relaxed chromatin structure, facilitating the transcription of target genes. One of the critical pathways regulated by KAT6A is the PI3K/AKT signaling cascade.[7][8] KAT6A upregulates the expression of PIK3CA, the catalytic subunit of PI3K, thereby promoting cell proliferation, survival, and migration.[7][8] Inhibition of KAT6A by PF-9363 is expected to decrease H3K23 acetylation and subsequently downregulate the PI3K/AKT pathway. Additionally, in estrogen receptor-positive (ER+) breast cancer, KAT6A inhibition has been shown to downregulate estrogen receptor alpha (ERα) protein levels.[1][5]

Caption: Simplified KAT6A Signaling Pathway and Point of Inhibition.

Experimental Protocols

This section details the Western blot protocols to assess the inhibition of KAT6A by PF-9363 (CTx-648).

Cell Culture and Treatment

-

Cell Lines: Select appropriate cell lines for the study. For example, ZR-75-1 and T47D are ER+ breast cancer cell lines with KAT6A amplification, while MCF7 has lower KAT6A levels.[5]

-

Culture Conditions: Culture cells in appropriate media and conditions as recommended by the supplier.

-

Treatment:

-

Seed cells and allow them to adhere overnight.

-

Treat cells with varying concentrations of PF-9363 (e.g., 0.1 nM to 1 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

-

Protein Extraction

A. Whole-Cell Lysate Preparation (for KAT6A, PI3K/AKT pathway proteins, ERα)

-

Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the whole-cell protein extract.

-

Determine protein concentration using a BCA protein assay.

B. Histone Extraction

-

Wash cells (approximately 1-5 x 10^7) with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.

-

Homogenize the cells and centrifuge to pellet the nuclei.

-

Resuspend the nuclear pellet in 0.2 N hydrochloric acid (HCl) or 0.4 N sulfuric acid (H2SO4) and incubate overnight at 4°C with gentle rotation to extract histones.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the debris.

-

Transfer the supernatant containing histones to a new tube.

-

Neutralize the acid and determine the protein concentration.

SDS-PAGE and Western Blotting

-

Sample Preparation: Mix protein lysates with Laemmli sample buffer and boil for 5-10 minutes.

-

Gel Electrophoresis:

-

For KAT6A, PI3K/AKT pathway proteins, and ERα, use an 8-12% SDS-polyacrylamide gel.

-

For histones, use a 15% or 4-20% gradient SDS-polyacrylamide gel.[9]

-

-

Load equal amounts of protein (20-50 µg for whole-cell lysate, 5-15 µg for histones) into each well.

-

Run the gel until adequate separation of proteins is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended primary antibodies are listed in Table 1.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the protein of interest to a loading control (e.g., β-actin, GAPDH, or Histone H3).

Caption: Western Blot Experimental Workflow.

Data Presentation

Quantitative data from Western blot analysis should be presented in a clear and organized manner to facilitate comparison between different treatment conditions.

Table 1: Recommended Primary Antibodies for Western Blot Analysis

| Target Protein | Supplier & Cat. No. | Dilution | Purpose |

| KAT6A | Abcam (ab190823) | 1:1000 | To confirm KAT6A expression levels. |

| Acetyl-Histone H3 (Lys23) | Cell Signaling (#14739) | 1:1000 | To measure the direct target of KAT6A activity. |

| Histone H3 | Abcam (ab1791) | 1:5000 | Loading control for histone extracts. |

| p-AKT (Ser473) | Cell Signaling (#4060) | 1:1000 | To assess the activation state of AKT. |

| AKT | Cell Signaling (#9272) | 1:1000 | To measure total AKT protein levels. |

| ERα | Cell Signaling (#8644) | 1:1000 | To measure ERα protein levels in relevant cell lines. |

| β-actin | Sigma-Aldrich (A5441) | 1:5000 | Loading control for whole-cell lysates. |

| GAPDH | Cell Signaling (#5174) | 1:5000 | Loading control for whole-cell lysates. |

Table 2: Example Quantitative Western Blot Data for H3K23 Acetylation

| Treatment | Concentration (nM) | Normalized H3K23ac Intensity (Arbitrary Units) | Standard Deviation |

| Vehicle (DMSO) | 0 | 1.00 | 0.08 |

| PF-9363 | 1 | 0.65 | 0.05 |

| PF-9363 | 10 | 0.28 | 0.03 |

| PF-9363 | 100 | 0.12 | 0.02 |

Table 3: Example Quantitative Western Blot Data for PI3K/AKT Pathway

| Treatment | Concentration (nM) | Normalized p-AKT/Total AKT Ratio | Standard Deviation |

| Vehicle (DMSO) | 0 | 1.00 | 0.12 |

| PF-9363 | 10 | 0.72 | 0.09 |

| PF-9363 | 100 | 0.41 | 0.06 |

| PF-9363 | 1000 | 0.18 | 0.04 |

Conclusion

The protocols and guidelines presented here provide a comprehensive framework for assessing the cellular effects of the KAT6A inhibitor PF-9363 (CTx-648) using Western blotting. By analyzing the levels of H3K23 acetylation and the phosphorylation status of key proteins in the PI3K/AKT pathway, researchers can effectively quantify the potency and mechanism of action of this inhibitor, thereby supporting its development as a potential therapeutic agent.

References

- 1. Combined inhibition of KAT6A/B and Menin reverses estrogen receptor-driven gene expression programs in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PF-9363 - MedChem Express [bioscience.co.uk]

- 4. PF-9363 | Histone Acetyltransferase | TargetMol [targetmol.com]

- 5. oncologyone.com.au [oncologyone.com.au]

- 6. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Histone Acetylation Western Blots [bio-protocol.org]

Application Notes and Protocols for Palbociclib (PF-00080666) in Combination Therapy

A Note on the Topic: Information regarding "PF-06672131" is not publicly available. It is presumed that this may be an internal development code or a typographical error. This document will focus on the well-documented Pfizer CDK4/6 inhibitor, Palbociclib (Ibrance®, PF-00080666) , as a representative example to illustrate the principles and methodologies of evaluating a targeted therapy in combination with other drugs.

Introduction to Palbociclib

Palbociclib is an orally available, highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1] These kinases are key regulators of the cell cycle, specifically controlling the transition from the G1 (growth) phase to the S (DNA synthesis) phase.[2][3] In many cancers, particularly hormone receptor-positive (HR+) breast cancer, the CDK4/6 pathway is often hyperactivated, leading to uncontrolled cell proliferation. Palbociclib works by binding to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of the retinoblastoma protein (Rb).[1][4] This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby blocking the expression of genes required for entry into the S phase and halting cell cycle progression.[5][6]

Rationale for Combination Therapy

The primary mechanism of Palbociclib, inducing G1 cell cycle arrest, provides a strong rationale for its use in combination with other anticancer agents.[7] By halting proliferation, Palbociclib can sensitize cancer cells to the cytotoxic effects of other drugs or enhance the activity of agents that target parallel signaling pathways. Key combination strategies include:

-

Endocrine Therapy (e.g., Letrozole, Fulvestrant): In HR+ breast cancer, estrogen signaling drives the expression of Cyclin D1, a key activator of CDK4/6. Combining Palbociclib with an endocrine agent that blocks estrogen signaling (like an aromatase inhibitor or a selective estrogen receptor degrader) creates a "two-hit" mechanism that more effectively shuts down the mitogenic signaling driving cancer growth.[7]

-

Targeting Parallel Pathways (e.g., PI3K/mTOR inhibitors): Cancer cells can often develop resistance to single-agent therapies by activating alternative survival pathways. The PI3K/AKT/mTOR pathway is a frequently activated parallel pathway in breast cancer.[7] Combining Palbociclib with inhibitors of this pathway (e.g., PI3K or mTOR inhibitors) can overcome or delay the onset of resistance.[7][8]

-

Chemotherapy (e.g., Paclitaxel): The scheduling of Palbociclib in combination with chemotherapy is critical. Preclinical studies have shown that intermittent exposure to Palbociclib, followed by a drug-free period before chemotherapy administration, can lead to synergistic effects by synchronizing cells in the cell cycle, making them more susceptible to the cytotoxic agent.[9]

Preclinical Data Summary

The following tables summarize key quantitative data from preclinical studies evaluating Palbociclib in combination with other agents in various cancer cell lines and xenograft models.

In Vitro Efficacy of Palbociclib Combinations

| Cell Line | Cancer Type | Combination Agent | IC50 (Palbociclib Alone) | IC50 (Combination Agent Alone) | Combination Index (CI) | Synergy/Antagonism |

| MCF-7 | Breast (HR+) | Silymarin (1 µM) | Not Specified | >100 µM | <1 | Synergy[10] |

| MDA-MB-231 | Breast (TNBC) | Enzalutamide (80 µM) | 71.0 ± 1.4 µM | 69.5 ± 0.8 µM | <1 | Synergy[9] |

| MDA-MB-468 | Breast (TNBC) | Enzalutamide (80 µM) | 78.0 ± 1.0 µM | 82.0 ± 2.1 µM | 0.126 - 0.343 | Strong Synergy[9] |

| LS1034 | Colorectal (KRAS mut) | Gedatolisib | Not Specified | Not Specified | 0.11 | High Synergy[4] |

| DLD-1 | Colorectal (KRAS/PIK3CA mut) | Gedatolisib | Not Specified | Not Specified | 0.58 | Synergy[4] |

| Caco-2 | Colorectal (WT) | Gedatolisib | Not Specified | Not Specified | 0.33 | Synergy[4] |

Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

In Vivo Efficacy of Palbociclib Combinations in Xenograft Models

| Xenograft Model | Cancer Type | Combination Agent | Palbociclib Dose | Combination Agent Dose | Tumor Growth Inhibition (TGI) - Single Agent | Tumor Growth Inhibition (TGI) - Combination |

| MCF-7 | Breast (HR+) | SDX-7320 | 20 mg/kg | 8 mg/kg | 47% (Palbociclib) | 70%[5] |

| MCF-7 | Breast (HR+) | SDX-7320 | 40 mg/kg | 8 mg/kg | 65% (Palbociclib) | 80%[5] |

| COH_GS6 (PDX) | Breast (TNBC) | MLN0128 | 50 mg/kg/day | 0.3 mg/kg/day | Significant suppression | Drastic suppression[7] |

| A375 | Melanoma | PLX4720 | Not Specified | Not Specified | Significant | Significantly more efficacious (p < 0.01)[2] |

| HT144 | Melanoma | PLX4720 | Not Specified | Not Specified | Significant | Significantly more efficacious (p < 0.01)[2] |

| Various (PDX) | Various Solid Tumors | Sunitinib | 100 mg/kg | 50 mg/kg | Not Specified | Synergistic inhibitory effect in 17/23 models[3] |

Signaling Pathways and Experimental Workflows

CDK4/6-Rb Signaling Pathway

Caption: Mechanism of Palbociclib in the CDK4/6-Rb signaling pathway.

Experimental Workflow for Preclinical Combination Studies

Caption: General workflow for preclinical evaluation of drug combinations.

Experimental Protocols